4-Ethenylphenyl beta-D-glucopyranoside

Vue d'ensemble

Description

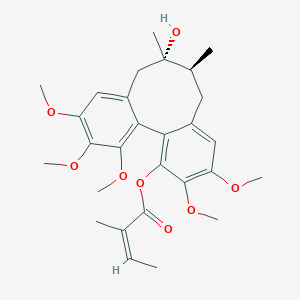

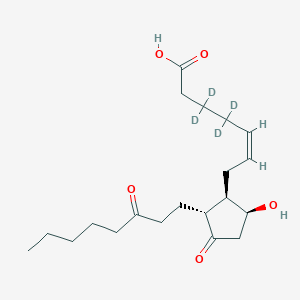

4-Ethenylphenyl beta-D-glucopyranoside is a chemical compound . It has the molecular formula C14H18O6 and a molecular weight of 282.2891 . It is also known as 4-ethenylphenyl β-D-glucopyranoside .

Molecular Structure Analysis

The molecular structure of this compound has been studied using a combination of laser spectroscopy in molecular jets and quantum mechanical calculations . At least two structures of β-PhGlc dimer were found maintaining the same intramolecular interactions of the monomers, but with additional intermolecular interactions between the hydroxyl groups .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 256.25 . The melting point is 176-178 °C (lit.) . The optical activity is [α]25/D −70°, c = 1 in H2O .Applications De Recherche Scientifique

Enzyme Substrate and Active Site Studies

4-Ethenylphenyl beta-D-glucopyranoside, a derivative of phenyl beta-glucosides, has been utilized in research exploring the enzymatic activity and substrate specificity of various enzymes. For instance, studies have demonstrated the use of substituted phenyl beta-glucosides as substrates in enzyme activity investigations, contributing significantly to understanding enzyme mechanisms at the molecular level. This is exemplified in the study of exoglucanases and beta-glucosidases, where enzymes like the exoglucanase from Cellulomonas fimi show activity towards these substrates, aiding in the identification of active site components such as essential amino acids (Tull, Withers, Gilkes, Kilburn, Warren, & Aebersold, 1991)(Tull et al., 1991).

Biochemical Analysis Techniques

The compound has also been instrumental in developing biochemical analysis techniques. For instance, methods involving gradient liquid chromatography have been employed to monitor carbohydrate enzyme systems, where 4-nitrophenyl-beta-D-glucopyranoside and related compounds serve as essential substrates. This methodology allows for precise quantitation and monitoring of enzymatic reactions, providing valuable insights into enzyme kinetics and substrate interactions (Modi & LaCourse, 2006)(Modi & LaCourse, 2006).

Synthesis and Catalysis Research

In the field of synthesis and catalysis, derivatives of beta-D-glucopyranosides, including this compound, have been used to develop new synthetic routes and catalytic processes. This includes the synthesis of various spacer functionalities using glucopyranoside derivatives, which are essential for creating agents like neo-glycoconjugates and micelles. These developments have broad implications for studying biological and physiological phenomena of carbohydrates (Buskas, Söderberg, Konradsson, & Fraser-Reid, 2000)(Buskas et al., 2000).

Novel Applications in Biotechnology

In biotechnological applications, this compound derivatives have been explored for their potential in enzyme synthesis and stability enhancement. Studies have shown that certain enzymes demonstrate enhanced activity and stability when interacting with these compounds, which can significantly impact cellulosic bioconversion processes and other biotechnological applications (Ng, Li, Chan, Chir, Chen, Tong, Yu, & Ho, 2010)(Ng et al., 2010).

Safety and Hazards

Orientations Futures

The future directions for the study of 4-Ethenylphenyl beta-D-glucopyranoside could involve further exploration of its molecular structure and chemical reactions. For instance, a study has reported the use of laser spectroscopy and quantum mechanical calculations to characterize the aggregation preferences of phenyl-β-D-glucopyranoside (β-PhGlc) and phenyl-β-D-galactopyranoside (β-PhGal) homodimers . Such studies could provide valuable insights into the properties and potential applications of this compound. Another study has investigated the biophysical properties of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP), which could have potential properties to use as nanovesicles for drug delivery .

Mécanisme D'action

Target of Action

4-Ethenylphenyl beta-D-glucopyranoside is a type of flavonoid . Flavonoids are known to exhibit inhibitory effects on α-glucosidase and α-amylase, two key enzymes involved in starch digestion . Therefore, the primary targets of this compound are likely these two enzymes.

Mode of Action

Based on the known actions of similar compounds, it is plausible that this compound interacts with its targets (α-glucosidase and α-amylase) by binding to their active sites, thereby inhibiting their enzymatic activity .

Biochemical Pathways

The inhibition of α-glucosidase and α-amylase by this compound affects the carbohydrate metabolism pathway . These enzymes are responsible for breaking down complex carbohydrates into simple sugars for absorption. By inhibiting these enzymes, the compound can potentially slow down the digestion and absorption of carbohydrates, which could have implications for conditions like diabetes .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibitory effects on α-glucosidase and α-amylase. By inhibiting these enzymes, the compound could potentially slow down the digestion and absorption of carbohydrates, leading to a slower rise in blood sugar levels after meals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or medications could potentially affect the compound’s absorption and metabolism .

Analyse Biochimique

Biochemical Properties

4-Ethenylphenyl beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the hydrolysis of glycosidic bonds. It interacts with enzymes such as beta-glucosidases, which hydrolyze the glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . These interactions are crucial for the metabolism of glycolipids and exogenous glycosides in animals, as well as for cell wall lignification and defense mechanisms in plants .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit anti-inflammatory activity in lipopolysaccharide-activated RAW 264.7 cells by inhibiting the production of nitric oxide and the expression of inducible nitric oxide synthase and cyclooxygenase-2 . This compound also affects the expression of proinflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1beta, thereby modulating the inflammatory response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It has been shown to inhibit the nuclear translocation of nuclear factor-kappa B, a key transcription factor involved in the inflammatory process . Additionally, this compound interacts with beta-glucosidases, facilitating the hydrolysis of glycosidic bonds and the release of glucosyl residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to exhibit stable anti-inflammatory activity over extended periods, with no significant degradation observed . Long-term studies have shown that this compound can consistently inhibit the expression of proinflammatory cytokines and maintain its anti-inflammatory properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound effectively inhibits inflammation without causing any adverse effects . At higher doses, it may exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions . Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the hydrolysis of glycosidic bonds. It interacts with enzymes such as beta-glucosidases, which facilitate the breakdown of glycosides into simpler sugars . This compound also affects metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help in its localization and accumulation in target tissues, ensuring its effective delivery to the site of action . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm and plasma membrane, where it interacts with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its functional sites within the cell .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-2-8-3-5-9(6-4-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,10-18H,1,7H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOROQNWLSDLJF-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978053 | |

| Record name | 4-Ethenylphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62470-46-6 | |

| Record name | 4-Ethenylphenyl beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethenylphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHENYLPHENYL .BETA.-D-GLUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2E8QHE5TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

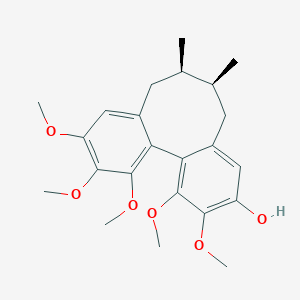

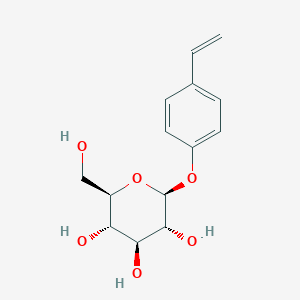

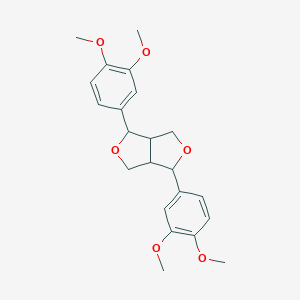

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)

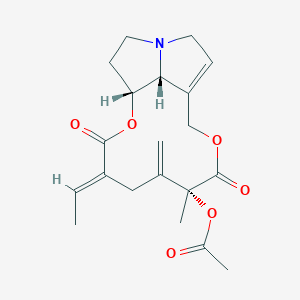

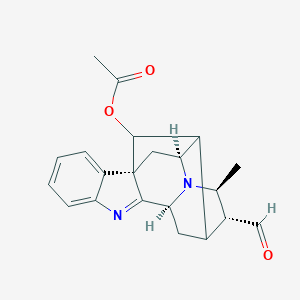

![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)